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Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

Cat. No.: B1237735

An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Propylpent-2-enoic
Acid

Introduction

(E)-2-propylpent-2-enoic acid, also known as trans-2-ene-valproic acid (trans-2-ene-VPA), is
a significant unsaturated metabolite of valproic acid (VPA).[1][2] Valproic acid is a widely
prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.[2]
Understanding the physicochemical properties of its metabolites is crucial for comprehending
the overall pharmacological and toxicological profile of the parent drug. This technical guide
provides a comprehensive overview of the known physicochemical properties of (E)-2-
propylpent-2-enoic acid, detailed experimental protocols for their determination, and its
biological context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of (E)-2-propylpent-2-
enoic acid.

Table 1: General and Chemical Identifiers
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Property Value Source

IUPAC Name (2E)-2-propylpent-2-enoic acid [3]

Synonyms trans-2-en-valproate, 2-ene- (1]
VPA

CAS Number 33786-47-9 [31[5]

Molecular Formula C8H1402 [1114]

Molecular Weight 142.2 g/mol [1][4]

Canonical SMILES CC/C=C(\C(O)=0)/CcCC [1]

InChi Key ZKNJEOBYOLUGKJ- o
ALCCZGGFSA-N

Table 2: Physical and Chemical Properties

Property Value Source

Physical State Crystalline solid [1]

logP (Computed) 2.4 [4]

UV max (Amax) 216 nm [1]

Purity 297.-98% (Commercially (1176}
available)

Table 3: Solubility Data

Solvent Solubility Source

DMF 15 mg/mL [1]

DMSO 20 mg/mL [1]

Ethanol 30 mg/mL [1]

PBS (pH 7.2) 1 mg/mL [1]
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Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.
These are generalized protocols based on standard laboratory practices.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable
compound like a carboxylic acid, the distribution coefficient (logD) at a specific pH is often more
relevant.

Methodology: Shake-Flask Method (OECD Guideline 107)

o Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated
solution of water in n-octanol. The pH of the agueous phase should be adjusted to at least 2
pH units below the pKa of the acid to ensure it is in its neutral form.

o Dissolution: A small, accurately weighed amount of (E)-2-propylpent-2-enoic acid is
dissolved in the pre-saturated n-octanol.

 Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the
pre-saturated aqueous phase in a separatory funnel.

o Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant
temperature to allow for equilibrium to be reached.

e Phase Separation: The mixture is allowed to stand until the two phases have clearly
separated. Centrifugation can be used to facilitate this.

» Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is
determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The logP is the base-10
logarithm of P.
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Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology: pH-Metric Titration

Sample Preparation: A precise amount of (E)-2-propylpent-2-enoic acid is dissolved in a
known volume of water, often with a co-solvent like methanol if solubility is low.

 Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated
pH electrode and a magnetic stirrer.

« Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample
solution in small, precise increments using a burette.

o Data Collection: The pH of the solution is recorded after each addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point, where half of the
acid has been neutralized. Specialized software can be used for more accurate calculations,
especially for multiprotic substances or when co-solvents are used.[7][8]

Determination of Aqueous Solubility
Methodology: Shake-Flask Method (OECD Guideline 105)

Sample Preparation: An excess amount of solid (E)-2-propylpent-2-enoic acid is added to
a known volume of the aqueous medium (e.g., deionized water, PBS) in a flask.

o Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g.,
0.22 pm) or centrifuged to remove undissolved solid.

» Quantification: The concentration of the dissolved compound in the clear aqueous phase is
determined using a validated analytical method, such as HPLC-UV.
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e Result: The solubility is reported in units such as mg/mL or mol/L at the specified
temperature and pH.

Biological Context and Activity

(E)-2-propylpent-2-enoic acid is an active metabolite of the histone deacetylase (HDAC)
inhibitor valproic acid.[1] It has demonstrated anticonvulsant activity, increasing the seizure
threshold in animal models.[1] Its potency is reported to be approximately 60-90% of the parent
compound, valproic acid, in certain in vivo tests.[2] The formation of this metabolite is a key
aspect of the overall pharmacology of valproic acid.

Metabolism Biological Effect

Metabolic
(Z_pro\;?lllggfaﬁgii acid) Transformation (E)-2-propylpent-2-enoic acid Sl Anticonvulsant Activity

Click to download full resolution via product page

Caption: Metabolic pathway from Valproic Acid to (E)-2-propylpent-2-enoic acid and its
resulting biological activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the partition
coefficient (logP) using the shake-flask method followed by HPLC analysis.
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Caption: Workflow for the experimental determination of logP using the shake-flask method and
HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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